Methyl 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate
Description
Methyl 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate is a nitro-substituted pyrazole derivative characterized by a 4-chlorobenzyl group at the N1 position and a methyl ester at the C5 position. The nitro group at C3 introduces strong electron-withdrawing effects, influencing the compound’s electronic properties and reactivity. Pyrazole derivatives are widely studied for their applications in agrochemicals and pharmaceuticals due to their structural versatility and bioactivity .
Properties
Molecular Formula |
C12H10ClN3O4 |
|---|---|
Molecular Weight |
295.68 g/mol |
IUPAC Name |
methyl 2-[(4-chlorophenyl)methyl]-5-nitropyrazole-3-carboxylate |
InChI |
InChI=1S/C12H10ClN3O4/c1-20-12(17)10-6-11(16(18)19)14-15(10)7-8-2-4-9(13)5-3-8/h2-6H,7H2,1H3 |
InChI Key |
DSXWPPOAHGGSKO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NN1CC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate typically involves a multi-step process. One common method starts with the reaction of 4-chlorobenzyl chloride with hydrazine hydrate to form 4-chlorobenzyl hydrazine. This intermediate is then reacted with ethyl acetoacetate to form 1-(4-chlorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate. The final step involves nitration of the pyrazole ring using a mixture of concentrated nitric acid and sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products
Reduction: 1-(4-aminobenzyl)-3-nitro-1H-pyrazole-5-carboxylate.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Hydrolysis: 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylic acid.
Scientific Research Applications
Methyl 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorobenzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Observations :
The nitro group at C3 (shared with ’s compound) increases molecular polarity and reactivity, as seen in the IR spectra of similar compounds (e.g., 1636 cm⁻¹ for carbonyl in ) .
Synthetic Accessibility :
- Carboxamide derivatives (e.g., 3a–3b) are synthesized via EDCI/HOBt-mediated coupling, achieving moderate yields (~68%) . In contrast, ester derivatives (e.g., ) may require milder conditions, such as nucleophilic acyl substitution.
The target compound’s methyl ester group may serve as a prodrug moiety, hydrolyzing in vivo to a carboxylic acid . Substituents like 4-chlorophenyl () and p-tolyl () influence steric and electronic interactions, which could modulate receptor affinity or metabolic stability.
This highlights the importance of the 4-chlorobenzyl group in the target compound for enhanced stability or activity .
Research Findings and Implications
- Electronic Effects : The nitro group at C3 in the target compound likely decreases electron density at the pyrazole ring, making it susceptible to nucleophilic attacks, as observed in analogous compounds .
- Crystallography : Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate () was structurally characterized, revealing planar pyrazole rings and intermolecular π-π interactions. Similar studies on the target compound could elucidate its solid-state behavior .
- SAR Insights : Replacement of the 4-chlorobenzyl group with bulkier substituents (e.g., 4-fluorophenyl in ’s 3d) may alter bioactivity, as seen in the higher melting point (181–183°C) of 3d compared to 3a .
Biological Activity
Methyl 1-(4-chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including its potential anticancer, antimicrobial, and anti-inflammatory effects, along with relevant case studies and research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 281.65 g/mol. The compound features a pyrazole ring substituted with a nitro group and a chlorobenzyl moiety, which contributes to its biological activities.
Anticancer Activity
The pyrazole scaffold has been recognized for its anticancer potential. Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that pyrazole derivatives could induce apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231) when combined with doxorubicin, suggesting a synergistic effect that enhances their therapeutic efficacy .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15.2 | Apoptosis induction |
| Compound B | MDA-MB-231 | 12.6 | Synergistic with doxorubicin |
| This compound | TBD | TBD | TBD |
Antimicrobial Activity
The compound has shown promising antimicrobial properties. In vitro studies indicate that pyrazole derivatives can inhibit the growth of various pathogenic fungi and bacteria. For instance, related pyrazole compounds have been evaluated for their activity against seven phytopathogenic fungi, with some showing moderate to excellent inhibition rates .
Table 2: Antimicrobial Activity of Related Pyrazole Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | Fungal Pathogen A | 32 µg/mL |
| Compound D | Bacterial Strain B | 64 µg/mL |
| This compound | TBD |
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives is also noteworthy. Studies have indicated that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), suggesting their utility in treating inflammatory conditions .
Case Studies
A significant case study involved the synthesis and evaluation of several pyrazole derivatives, including this compound, which were tested for their biological activities against various cancer cell lines and pathogens. The results highlighted the structure-activity relationship (SAR), indicating that specific substitutions on the pyrazole ring enhance biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
